![molecular formula C8H9NO2 B13488658 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione CAS No. 29600-56-4](/img/structure/B13488658.png)
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione is a unique chemical compound characterized by its tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione typically involves multiple steps, including cyclization reactions. One common synthetic route involves the reaction of appropriate precursors under specific conditions to form the tricyclic core. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione can be compared with other tricyclic compounds, such as:
8-Oxatricyclo[4.3.0.0~2,5~]non-3-ene-7,9-dione: This compound has a similar tricyclic structure but differs in its functional groups.
8-Benzyl-8-azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione: This compound includes a benzyl group, which alters its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
29600-56-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
InChI Key |
UNCWVIOWSVTJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
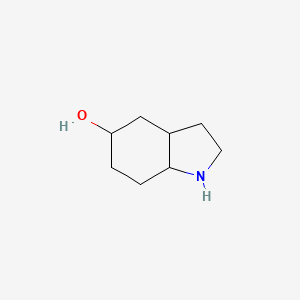
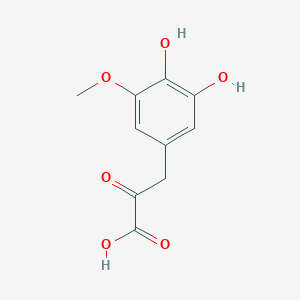
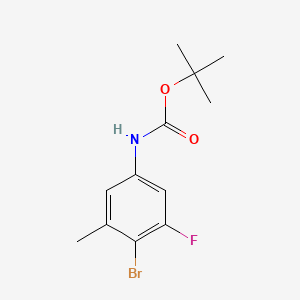
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
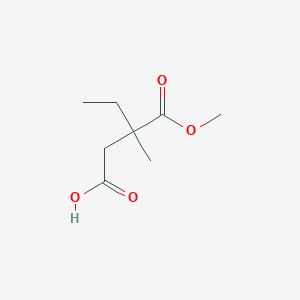
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
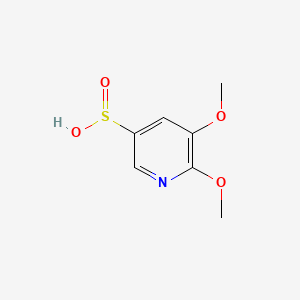
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
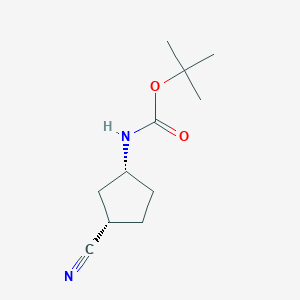
![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
